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Compound of Interest

Compound Name: 1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,2,3,5-tetramethoxybenzene, a significant building block in organic synthesis and drug

discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,2,3,5-
tetramethoxybenzene. The expected chemical shifts in ¹H and ¹³C NMR are presented below,

based on established values for methoxy-substituted benzene derivatives.

¹H NMR Data
The proton NMR spectrum of 1,2,3,5-tetramethoxybenzene is characterized by distinct

signals for the aromatic protons and the methoxy groups.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~6.2 - 6.4 Singlet 2H Aromatic H (H-4, H-6)

~3.8 - 3.9 Singlet 9H
Methoxy H (-OCH₃ at

C1, C2, C3)

~3.7 - 3.8 Singlet 3H
Methoxy H (-OCH₃ at

C5)

¹³C NMR Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment

~159 - 161 Aromatic C (C-5)

~154 - 156 Aromatic C (C-1, C-3)

~138 - 140 Aromatic C (C-2)

~93 - 95 Aromatic C (C-4, C-6)

~55 - 57 Methoxy C (-OCH₃)

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of 1,2,3,5-tetramethoxybenzene is as follows:

Sample Preparation: Dissolve 10-20 mg of 1,2,3,5-tetramethoxybenzene in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Use a standard single-pulse experiment.

Set the spectral width to approximately 12 ppm.

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

A larger number of scans (typically 1024 or more) will be necessary to obtain a good

signal-to-noise ratio.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function and Fourier transform. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1,2,3,5-
tetramethoxybenzene. The key absorption bands are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2800 Medium-Strong
C-H stretch (methoxy and

aromatic)

1600 - 1580 Medium C=C stretch (aromatic ring)

1500 - 1400 Strong C=C stretch (aromatic ring)

1250 - 1000 Strong C-O stretch (aryl ether)

900 - 675 Medium-Strong
C-H out-of-plane bend

(aromatic)

Experimental Protocol for FTIR Spectroscopy
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A typical procedure for acquiring an FTIR spectrum is:

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,2,3,5-tetramethoxybenzene is expected

to show a distinct fragmentation pattern, providing confirmation of its molecular weight and

structural features. The molecular formula is C₁₀H₁₄O₄, and the molecular weight is 198.22

g/mol .

Predicted Mass Spectrometry Data
The expected major ions in the mass spectrum are listed below. The fragmentation pattern is

predicted based on the known behavior of methoxy-substituted aromatic compounds.
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m/z Relative Intensity Proposed Fragment Neutral Loss

198 High [M]⁺ -

183 High [M - CH₃]⁺ CH₃

168 Medium
[M - 2CH₃]⁺ or [M -

CH₂O]⁺
2CH₃ or CH₂O

153 Medium
[M - 3CH₃]⁺ or [M -

CH₃ - CH₂O]⁺
3CH₃ or CH₃ + CH₂O

125 Medium [C₇H₅O₂]⁺ -

110 Medium [C₆H₆O₂]⁺ -

Proposed Fragmentation Pathway
The fragmentation of 1,2,3,5-tetramethoxybenzene under electron ionization is initiated by the

removal of an electron to form the molecular ion (m/z 198). Subsequent fragmentation likely

proceeds through the loss of methyl radicals (•CH₃) from the methoxy groups and the

elimination of formaldehyde (CH₂O).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1346135?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed EI-MS Fragmentation of 1,2,3,5-Tetramethoxybenzene

[C10H14O4]⁺
m/z = 198

Molecular Ion

[C9H11O4]⁺
m/z = 183

- •CH3

[C8H8O4]⁺
m/z = 168

- •CH3

[C8H8O3]⁺
m/z = 152

- CH4

[C7H5O3]⁺
m/z = 137

- •CH3
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Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Confirmation

1,2,3,5-Tetramethoxybenzene

NMR (1H, 13C) FTIR EI-MS

Structural Elucidation Functional Group ID Molecular Weight & Fragmentation

Structure Confirmed
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To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3,5-Tetramethoxybenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346135#spectroscopic-data-of-1-2-3-5-
tetramethoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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